molecular formula C11H9NS B1608793 Naphthalene-1-carbothioamide CAS No. 20300-10-1

Naphthalene-1-carbothioamide

Cat. No.: B1608793
CAS No.: 20300-10-1
M. Wt: 187.26 g/mol
InChI Key: DRCKUACWKCMOCB-UHFFFAOYSA-N
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Description

Naphthalene-1-carbothioamide is an organosulfur compound with the molecular formula C11H9NS. It is also known as naphthalene-1-thiocarboxamide. This compound is characterized by the presence of a naphthalene ring system attached to a carbothioamide group. It is a solid at room temperature with a melting point of 126-130°C .

Mechanism of Action

Target of Action

Naphthalene-1-carbothioamide (NTC) is an organosulfur compound . It has been found to have a strong interaction with the iron (Fe) surface, forming a compact monolayer . This suggests that the primary target of NTC is the iron surface in a corrosive environment .

Mode of Action

NTC exhibits its action through chemisorption onto the iron surface . This process is characterized by the formation of a plethora of Fe-C/N/S covalent bonds . The strong interaction between NTC and the iron surface leads to the formation of a protective layer that inhibits corrosion .

Biochemical Pathways

The biochemical pathways affected by NTC are primarily related to the corrosion process in acidic media . NTC, due to its strong chemisorption onto the iron surface, disrupts the normal corrosion process, thereby protecting the iron material . .

Pharmacokinetics

Given its use as a corrosion inhibitor, it is likely that these properties are influenced by the specific environmental conditions, such as temperature and acidity .

Result of Action

The primary result of NTC’s action is the inhibition of corrosion. It forms a protective layer on the iron surface, preventing the corrosive substances from damaging the material . This makes NTC a remarkable inhibitor for mild steel in acidic media .

Action Environment

The action of NTC is influenced by environmental factors such as temperature and acidity . Studies have confirmed that NTC acts as a remarkable inhibitor for mild steel in 1 N HCl at both room and elevated temperatures (60 °C), even at merely 1 mM concentration . This suggests that NTC maintains its efficacy and stability under various environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-1-carbothioamide can be synthesized through the reaction of naphthalene-1-carbonyl chloride with ammonium thiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Naphthalene-1-carbothioamide has several applications in scientific research:

Comparison with Similar Compounds

  • Naphthalene-1,4-dithiocarboxamide
  • Naphthalene-2-carbonitrile
  • Pyrazine-2-thiocarboxamide
  • 2-Pyridinethioamide
  • 4-Pyridinethioamide

Comparison: Naphthalene-1-carbothioamide is unique due to its specific structure, which includes a naphthalene ring fused with a thiocarboxamide group. This structure imparts distinct chemical properties, such as its ability to act as a corrosion inhibitor. Compared to similar compounds, this compound has shown superior performance in certain applications, such as corrosion inhibition, due to its strong adsorption onto metal surfaces .

Properties

IUPAC Name

naphthalene-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NS/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCKUACWKCMOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398372
Record name naphthalene-1-carbothioamide
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Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20300-10-1
Record name 1-Naphthalenecarbothioamide
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Record name 1-Naphthalenecarbothioamide
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Record name naphthalene-1-carbothioamide
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Record name 20300-10-1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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